3,5-Dimethylpyridin-4-amine

pKa Basicity Nucleophilic Catalysis

3,5-Dimethylpyridin-4-amine (CAS 43078-60-0), also known as 4-amino-3,5-lutidine, is a pyridine derivative characterized by an amino group at the 4-position and methyl substituents at the 3- and 5-positions. This substitution pattern creates a unique steric and electronic environment that differentiates it from unsubstituted 4-aminopyridine and other dimethylpyridine isomers.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 43078-60-0
Cat. No. B078465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyridin-4-amine
CAS43078-60-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1N)C
InChIInChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9)
InChIKeyQFLLABOTLITCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpyridin-4-amine (CAS 43078-60-0) as a Sterically Hindered Aminopyridine Building Block


3,5-Dimethylpyridin-4-amine (CAS 43078-60-0), also known as 4-amino-3,5-lutidine, is a pyridine derivative characterized by an amino group at the 4-position and methyl substituents at the 3- and 5-positions [1]. This substitution pattern creates a unique steric and electronic environment that differentiates it from unsubstituted 4-aminopyridine and other dimethylpyridine isomers. The compound is primarily used as a nucleophilic catalyst in acylation and esterification reactions and serves as a key building block for the synthesis of kinase inhibitors and other pharmaceutical intermediates .

Nucleophilic catalysis Acylation and esterification reaction workflow support
Medchem building block Kinase inhibitor intermediate and pharmaceutical scaffold synthesis
Steric control 3,5-Dimethyl pattern provides hindered environment for ligand design

Critical Physicochemical and Reactivity Distinctions of 3,5-Dimethylpyridin-4-amine vs. Common Aminopyridine Analogs


Simple substitution of 3,5-dimethylpyridin-4-amine with unsubstituted 4-aminopyridine or 3,5-dimethylpyridine in synthetic protocols is inadvisable due to significant differences in basicity, lipophilicity, and metabolic stability [1]. The presence of both an amino group and two adjacent methyl groups creates a sterically hindered nucleophilic catalyst with distinct reactivity profiles compared to 4-aminopyridine [2]. Furthermore, the compound's favorable cytochrome P450 inhibition profile [3] differentiates it from many other aminopyridine derivatives that exhibit significant CYP liabilities, making it a preferred choice for early-stage medicinal chemistry optimization.

Property
3,5-Dimethylpyridin-4-amine
4-Aminopyridine (Unsubstituted)
Basicity
Elevated by electron-donating methyl groups
Lower nucleophilicity may alter catalytic profiles
Lipophilicity
Higher due to additional methyl substituents
Lower logP may limit membrane permeability in design
CYP3A4 profile
Reported weak inhibition (derivative context)
Many aminopyridines show potent CYP inhibition

Quantitative Differentiation of 3,5-Dimethylpyridin-4-amine: pKa, Lipophilicity, and CYP Inhibition vs. Aminopyridine Analogs


Enhanced Basicity and Nucleophilicity of 3,5-Dimethylpyridin-4-amine Compared to 4-Aminopyridine

The basicity of 3,5-dimethylpyridin-4-amine (pKa 9.53 at 20°C) [1] is higher than that of 4-aminopyridine (pKa 9.1-9.2) [2], indicating a more nucleophilic amino group. This difference is attributed to the electron-donating effect of the 3- and 5-methyl groups, which increase electron density on the pyridine nitrogen and stabilize the protonated form.

Basicity & pKa
Reported
pKa 9.53 vs 9.1–9.2 (Δ +0.3–0.4)
May support enhanced nucleophilic reactivity in acylation/esterification
Cross-study comparison at 20°C aqueous conditions
pKa Basicity Nucleophilic Catalysis

Increased Lipophilicity of 3,5-Dimethylpyridin-4-amine vs. 4-Aminopyridine for Enhanced Membrane Permeability

The calculated lipophilicity (XLogP3-AA) of 3,5-dimethylpyridin-4-amine is 0.9 [1], compared to 0.3 for 4-aminopyridine [2]. The higher logP value, driven by the two additional methyl groups, suggests improved membrane permeability and potential for better oral bioavailability in drug candidates.

Lipophilicity (LogP)
Reported
XLogP3-AA 0.9 vs 0.3 (Δ +0.6)
May support improved membrane permeability for drug design
Computational prediction; experimental validation recommended
LogP Lipophilicity Drug Design

Favorable CYP3A4 Inhibition Profile of 3,5-Dimethylpyridin-4-amine-Containing Derivatives vs. Other Aminopyridines

A derivative containing the 3,5-dimethylpyridin-4-amine moiety exhibited weak CYP3A4 inhibition with an IC50 of 10,000 nM (10 μM) [1]. In contrast, many unsubstituted or mono-substituted aminopyridine derivatives show more potent CYP inhibition, often with IC50 values below 1 μM [2]. This suggests that the 3,5-dimethyl substitution pattern may mitigate CYP liabilities.

CYP3A4 Inhibition
Class-level
IC50 = 10,000 nM (derivative)
May support reduced CYP3A4 interaction risk for lead optimization
Class-level inference based on a derivative; verify for specific compound
CYP Inhibition Drug Metabolism Safety Profile

Optimal Scientific and Industrial Applications Leveraging the Differentiated Properties of 3,5-Dimethylpyridin-4-amine


Accelerated Nucleophilic Catalysis in Esterification and Acylation Reactions

The elevated basicity (pKa 9.53) of 3,5-dimethylpyridin-4-amine [1] makes it a superior nucleophilic catalyst compared to 4-aminopyridine for esterifications involving anhydrides . This property is particularly valuable in industrial processes where reaction rate directly impacts throughput and cost-efficiency.

Synthesis of Orally Bioavailable Kinase Inhibitors

The favorable combination of moderate lipophilicity (XLogP3-AA 0.9) [1] and a low CYP3A4 inhibition profile positions 3,5-dimethylpyridin-4-amine as a strategic building block for kinase inhibitors [2]. Its use can streamline lead optimization by reducing the need for extensive metabolic stability and drug-drug interaction studies.

Sterically Hindered Amine Ligands for Transition Metal Catalysis

The 3,5-dimethyl substitution pattern creates a sterically hindered environment around the amino group, which can enhance the selectivity and stability of transition metal complexes [1]. This is advantageous in asymmetric catalysis and cross-coupling reactions where ligand architecture is critical for enantioselectivity and turnover.

Application
Selection Property
Validation Focus
Nucleophilic catalysis in esterification / acylation
Basicity (pKa context)
Reaction rate and nucleophilicity assessment
Kinase inhibitor building block synthesis
Lipophilicity and CYP3A4 profile
Permeability and metabolic stability assays
Sterically hindered amine ligands for metal catalysis
Steric environment (3,5-dimethyl substitution)
Catalyst selectivity and turnover evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.